

An In-depth Technical Guide to the Chemical and Physical Properties of Tetramethylenedisulfotetramine

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Compound of Interest

Compound Name: Tetramine

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Abstract

Tetramethylenedisulfotetramine (TETS), a potent neurotoxin, presents a significant subject of study due to its extreme toxicity and unique mechanism of action. This technical guide provides a comprehensive overview of the chemical and physical properties of TETS, its interaction with the GABA-A receptor, and detailed methodologies for its analysis. All quantitative data are presented in structured tables for ease of reference. Experimental protocols for analytical determination are detailed, and the mechanism of action is visually represented through a signaling pathway diagram created using Graphviz. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and neurotoxicology.

Chemical and Physical Properties

Tetramethylenedisulfotetramine, also known as **tetramine**, is a synthetic cage convulsant. Its rigid, adamantane-like structure is key to its biological activity.

Table 1: Chemical Identification of Tetramethylenedisulfotetramine

Identifier	Value
IUPAC Name	2λ ⁶ ,6λ ⁶ -Dithia-1,3,5,7-tetraazatricyclo[3.3.1.1 ³ , 7]decane-2,2,6,6-tetraoxide[1]
Synonyms	Tetramine, TETS, DSTA, Dushuqiang, Four-two- four, 424, NSC 172824, Meishuming, Sanbudao[1][2]
CAS Number	80-12-6[1][3]
Molecular Formula	C ₄ H ₈ N ₄ O ₄ S ₂ [1][2]
Molecular Weight	240.26 g/mol [2]
Chemical Structure	A sulfamide derivative with a cage-like structure. [2]

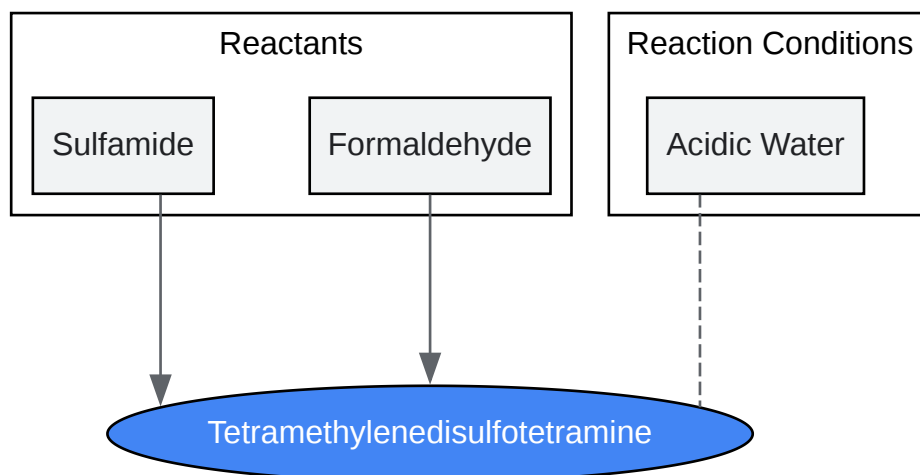
Table 2: Physical Properties of Tetramethylenedisulfotetramine

Property	Value
Appearance	White, odorless, tasteless crystalline powder.[2] [4][5][6][7][8][9]
Melting Point	255-260 °C[2][4][5][6][8]
Solubility	Slightly soluble in water (0.25 mg/mL), dimethyl sulfoxide (DMSO), and acetone. Insoluble in methanol and ethanol.[2][3][5][6][7][8][9]
Stability	Stable in mild acid or alkali solutions up to 0.1N. [3] Considered persistent on surfaces and in water under normal environmental conditions. [10]
Log P (octanol-water)	-3.520[4][6][8]

Synthesis and Purification

Synthesis

The synthesis of tetramethylenedisulfotetramine is achieved through the condensation of sulfamide and formaldehyde in an acidified aqueous solution.^{[4][5][8][11]} While detailed, step-by-step protocols are not readily available in open literature, the general reaction is understood to proceed as follows:



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Caption: General Synthesis Pathway of TETS.

A more specific method involves a stepwise cyclization, particularly for isotopic labeling, by reacting sulfamide with labeled formaldehyde and s-trioxane in concentrated hydrochloric acid.^[3]

Purification

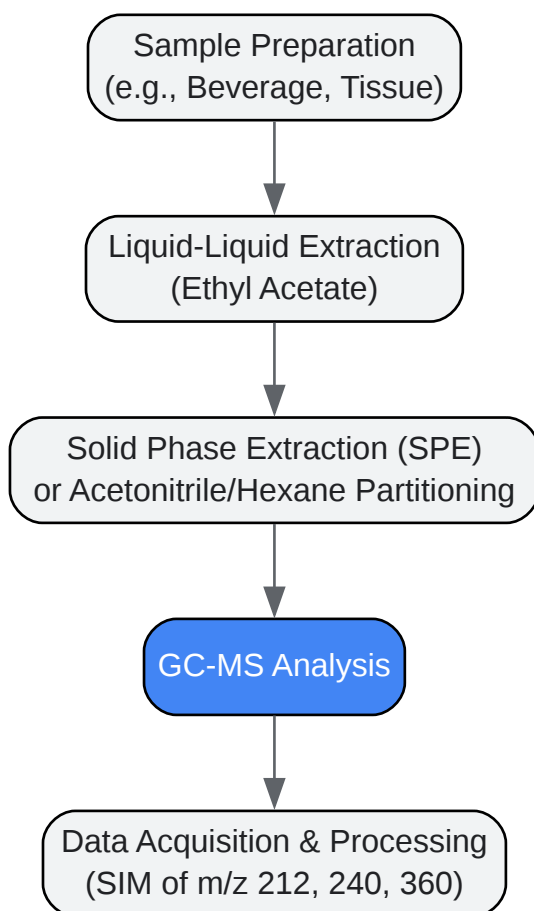
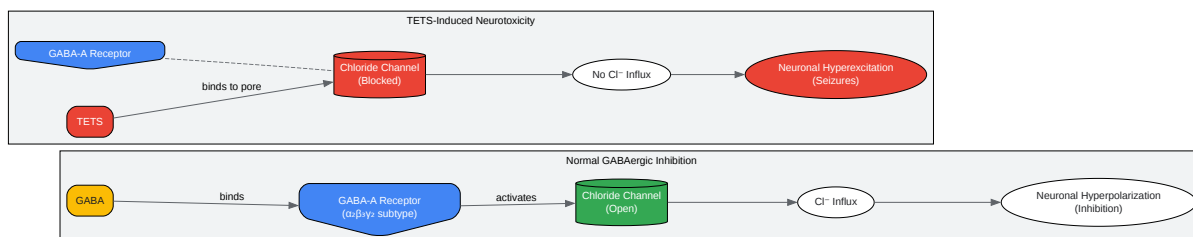
The primary method cited for the purification of tetramethylenedisulfotetramine is recrystallization from acetone.^{[2][5][7][9]} This process generally involves dissolving the crude product in a minimal amount of hot acetone and allowing it to cool slowly, which results in the formation of cubic crystals.^{[2][3][5][7][9]}

Mechanism of Action: GABA-A Receptor Antagonism

Tetramethylenedisulfotetramine exerts its potent neurotoxic effects by acting as a non-competitive antagonist of the γ -aminobutyric acid type A (GABA-A) receptor.^{[2][3][11]} The

GABA-A receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, allows the influx of chloride ions (Cl^-), leading to hyperpolarization of the neuron and a reduction in its excitability.[12][13]

TETS binds to a site within the chloride channel pore of the GABA-A receptor, physically blocking the channel and preventing the influx of chloride ions.[2] This action is similar to that of picrotoxin but more potent.[2] The blockage of the inhibitory GABAergic signaling leads to uncontrolled neuronal firing, resulting in severe convulsions and seizures.[3][4][11] Molecular modeling and experimental data suggest that TETS forms polar interactions with amino acid residues within the 1' and 2' ring region of the pore, specifically interacting with $\alpha 1$ and $\gamma 2$ subunits of the receptor.



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